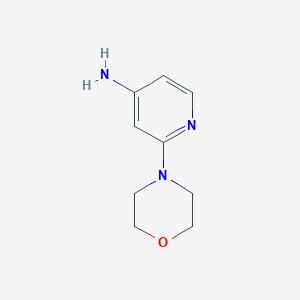

2-Morpholinopyridin-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-1-2-11-9(7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXQDGMZXKOADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635894 | |

| Record name | 2-(Morpholin-4-yl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35980-77-9 | |

| Record name | 2-(Morpholin-4-yl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-morpholinyl)-4-pyridinylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's fundamental physicochemical properties is not merely a preliminary step but the very foundation upon which successful development is built. These properties govern a molecule's behavior from the moment of administration to its interaction with the biological target, dictating its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical exploration of 2-(4-morpholinyl)-4-pyridinylamine (CAS 35980-77-9), a substituted aminopyridine with structural motifs of interest in medicinal chemistry.

Our approach transcends a simple data sheet. We will delve into the core physicochemical pillars—pKa, lipophilicity, and solubility—elucidating not just the "what," but the critical "why" and "how." We will explore the causality behind experimental choices and present robust, field-proven protocols that ensure data integrity and reproducibility. This document is designed to serve as a practical and authoritative resource for scientists working to characterize this molecule or similar chemical entities.

Molecular Profile of 2-(4-morpholinyl)-4-pyridinylamine

A molecule's identity begins with its structure. 2-(4-morpholinyl)-4-pyridinylamine is comprised of a 4-aminopyridine core, a key pharmacophore in various biologically active compounds, substituted at the 2-position with a morpholine ring. This combination of a heterocyclic aromatic amine and a saturated, aliphatic ether-amine suggests a complex interplay of properties that warrants careful experimental characterization.

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-ylpyridin-4-amine | - |

| Synonyms | 2-(4-morpholinyl)-4-pyridinylamine | - |

| CAS Number | 35980-77-9 | [1] |

| Molecular Formula | C₉H₁₃N₃O | (Calculated) |

| Molecular Weight | 179.22 g/mol | (Calculated) |

| Predicted pKa | 7.8 (most basic) | (Computational Prediction) |

| Predicted logP | 0.5 | (Computational Prediction) |

| Predicted Aqueous Solubility | 1.5 g/L | (Computational Prediction) |

Note: Predicted values are generated using computational models and require experimental verification. They serve as valuable initial estimates for experimental design.

Section 1: Ionization Constant (pKa)

The Scientific Imperative: Why pKa is Paramount

The pKa, the negative logarithm of the acid dissociation constant, is arguably the most critical physicochemical parameter for an ionizable drug candidate. It dictates the extent of a molecule's ionization at a given pH. For 2-(4-morpholinyl)-4-pyridinylamine, a basic compound, the pKa value corresponds to the pH at which 50% of the molecules are in their protonated (charged, cationic) form and 50% are in their neutral (un-ionized) form.

This equilibrium is fundamental to the entire ADME profile:

-

Solubility: The charged, protonated form is generally much more soluble in aqueous media (like gastrointestinal fluid or blood plasma) than the neutral form.

-

Permeability: The neutral, more lipophilic form is typically better able to permeate biological membranes (like the intestinal epithelium or the blood-brain barrier).

-

Target Binding: The ionization state at the site of action can be crucial for electrostatic interactions with the biological target.

Structurally, 2-(4-morpholinyl)-4-pyridinylamine possesses three potential basic centers: the pyridine ring nitrogen, the exocyclic amino group nitrogen, and the morpholine nitrogen. The pyridine and amino nitrogens are part of an aminopyridine system where electron density is shared, influencing their respective basicities. The morpholine nitrogen, being an aliphatic amine, will also contribute. Predicting which nitrogen is the most basic requires careful consideration, but experimental determination is essential for an accurate understanding.

Self-Validating Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration remains a gold-standard method for its accuracy and reliability. The principle involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is incrementally added. The resulting pH vs. volume curve allows for the precise determination of the pKa.

Methodology:

-

Compound Preparation: Accurately weigh approximately 1-2 mg of 2-(4-morpholinyl)-4-pyridinylamine and dissolve it in a known volume (e.g., 10 mL) of an appropriate solvent system.

-

Causality: For compounds with low aqueous solubility, a co-solvent system (e.g., methanol/water or DMSO/water) is necessary to maintain the compound in solution throughout the titration. The co-solvent choice can slightly alter the apparent pKa, so consistency is key.

-

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a controlled temperature (25°C or 37°C).

-

Ionic Strength Adjustment: Add a concentrated solution of a neutral salt (e.g., KCl) to the sample solution to achieve a final concentration of ~0.15 M.

-

Causality: Maintaining a constant ionic strength mimics physiological conditions and minimizes fluctuations in activity coefficients, leading to a more accurate pKa value.

-

-

Titration: Place the sample solution in a thermostatted vessel with gentle stirring. Submerge the calibrated pH electrode and the tip of a micro-burette containing a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

-

Data Acquisition: Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition. Record the pH and the volume of titrant added. The increments should be smaller near the equivalence point where the pH changes most rapidly.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at the half-equivalence point.[2][3]

Visualization: Potentiometric pKa Determination Workflow

Caption: Workflow for experimental pKa determination.

Section 2: Lipophilicity (logP & logD)

The Scientific Imperative: Balancing Solubility and Permeability

Lipophilicity, or "fat-loving," is the property of a compound to dissolve in fats, oils, and non-polar solvents. It is a critical determinant of a drug's ability to cross biological membranes. The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For convenience, this is expressed on a logarithmic scale as logP.[4]

-

logP: Refers only to the partitioning of the neutral species.

-

logD: The distribution coefficient, is the effective lipophilicity at a specific pH, accounting for the partitioning of both the neutral and ionized species.

For an ionizable base like 2-(4-morpholinyl)-4-pyridinylamine, logD is pH-dependent. At low pH (well below the pKa), the compound is mostly ionized and hydrophilic, resulting in a low logD. As the pH increases above the pKa, the proportion of the neutral, more lipophilic species increases, and the logD value rises to approach the logP value. Understanding this profile is essential for predicting absorption in different regions of the GI tract, which have varying pH levels.[5]

Self-Validating Protocol: Shake-Flask Method for logP Determination

The Shake-Flask method is the traditional and most reliable technique for measuring logP, directly reflecting the definition of the partition coefficient.[4]

Methodology:

-

Solvent Preparation: Prepare a sufficient quantity of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

-

Causality: Pre-saturation is critical to ensure that the volume of each phase does not change during the experiment due to mutual dissolution, which would alter the final concentration measurements.

-

-

Compound Dosing: Prepare a stock solution of 2-(4-morpholinyl)-4-pyridinylamine in the aqueous buffer. Add a small volume of this stock to a vessel containing known volumes of the pre-saturated n-octanol and buffer (e.g., 5 mL of each). The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Equilibration: Seal the vessel and shake or agitate it gently at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow the compound to reach partitioning equilibrium.

-

Causality: Equilibrium must be reached for the measurement to be a true thermodynamic constant. Insufficient shaking time is a common source of error.

-

-

Phase Separation: Centrifuge the vessel at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a precise aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared for each phase.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[6]

Visualization: Shake-Flask logP Determination Workflow

Caption: Workflow for Shake-Flask logP determination.

Section 3: Aqueous Solubility

The Scientific Imperative: Getting the Drug into Solution

Aqueous solubility is a prerequisite for absorption. A drug must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1] It is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput assay used in early discovery for ranking compounds.[7]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a buffer. It is the "gold standard" measurement, crucial for late-stage lead optimization and pre-formulation studies.[7]

Given the basic nature of 2-(4-morpholinyl)-4-pyridinylamine, its solubility is expected to be highly pH-dependent, increasing significantly at pH values below its pKa due to the formation of the more soluble cationic salt.

Self-Validating Protocol: Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility, providing the most accurate and relevant value for biopharmaceutical assessment.

Methodology:

-

System Preparation: Prepare the desired aqueous buffer (e.g., pH 7.4 PBS) and control the temperature (e.g., 25°C or 37°C).

-

Sample Preparation: Add an excess amount of the solid, crystalline 2-(4-morpholinyl)-4-pyridinylamine to a vial containing a known volume of the buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Causality: An excess of solid material is required to drive the system to a thermodynamic equilibrium between the solid state and the saturated solution.

-

-

Equilibration: Seal the vials and agitate them (e.g., on a shaker or rotator) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Causality: For many crystalline solids, the dissolution process can be slow. Shorter incubation times may lead to an underestimation of the true solubility.

-

-

Phase Separation: Allow the vials to stand, or centrifuge them, to let the excess solid settle. Carefully filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Causality: Incomplete removal of solid particles is a major source of error, leading to an overestimation of solubility.

-

-

Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS/MS.

-

Result Expression: The determined concentration is the thermodynamic solubility, typically expressed in µg/mL or µM.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for thermodynamic solubility.

Conclusion

The physicochemical properties of 2-(4-morpholinyl)-4-pyridinylamine—its pKa, logP, and aqueous solubility—are not independent variables but an interconnected triad that defines its drug-like potential. The basic nature of the molecule will drive a pH-dependent profile for both lipophilicity (logD) and solubility, a critical consideration for predicting its in vivo behavior. While computational predictions provide a valuable starting point, the rigorous experimental protocols detailed in this guide are indispensable for generating the high-quality, reliable data required for informed decision-making in any drug discovery and development program. A thorough experimental characterization is the only way to truly understand the opportunities and challenges this promising chemical scaffold presents.

References

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]

-

Zubrick, J. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

-

ULM Chemistry. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. University of Louisiana Monroe. Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

Loftsson, T., & Hreinsdóttir, D. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. Available at: [Link]

-

BYJU'S. (n.d.). How to calculate pKa. BYJU'S. Available at: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. Available at: [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Chemistry LibreTexts. Available at: [Link]

-

Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]

-

Creative Bioarray. (n.d.). Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

Sources

- 1. 35980-77-9|2-Morpholinopyridin-4-amine|BLD Pharm [bldpharm.com]

- 2. 2-(morpholin-4-yl)pyrimidin-5-amine 97% | CAS: 65735-68-4 | AChemBlock [achemblock.com]

- 3. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Morpholin-4-ylcyclohexyl)pyridin-3-amine | C15H23N3O | CID 159875262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Amino-2-(4-morpholinyl)pyridine, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 4-Amino-2-methylpyridine | C6H8N2 | CID 728670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Morpholinopyridin-4-amine: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Morpholinopyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry. The document details its molecular structure, IUPAC nomenclature, and key chemical properties. A significant focus is placed on its synthesis, elucidating the primary synthetic route via nucleophilic aromatic substitution, including a detailed experimental protocol. Furthermore, this guide explores the established role of the morpholine and aminopyridine scaffolds in drug discovery, particularly as kinase inhibitors, to contextualize the potential applications of this specific molecule.

Introduction: The Significance of Morpholine-Containing Scaffolds in Medicinal Chemistry

The morpholine moiety is a privileged structure in drug discovery, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its presence can improve aqueous solubility, metabolic stability, and bioavailability, making it a valuable building block for medicinal chemists.[2] When fused with a pyridine ring, another crucial pharmacophore, the resulting scaffold presents a versatile platform for developing novel therapeutic agents. This guide focuses on a specific example, this compound, providing a detailed analysis of its chemical identity and synthesis, thereby offering a foundational understanding for researchers exploring this class of compounds.

Molecular Structure and Nomenclature

The core of this compound consists of a pyridine ring substituted with a morpholine group at the 2-position and an amine group at the 4-position.

IUPAC Name

The formal IUPAC name for this compound is 2-(morpholin-4-yl)pyridin-4-amine .

Chemical Structure and Properties

The 2D and 3D structures of this compound are presented below, along with its key chemical properties.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 35980-77-9 | [3] |

| Molecular Formula | C₉H₁₃N₃O | [3] |

| Molecular Weight | 179.22 g/mol | [3] |

| SMILES | C1COCCN1C2=NC=CC(=C2)N | |

| InChI Key | ZSXQDGMZXKOADT-UHFFFAOYSA-N |

Diagram 1: 2D Molecular Structure of this compound

Caption: 2D structure of 2-(morpholin-4-yl)pyridin-4-amine.

Synthesis of this compound

The primary and most logical synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This widely used method in heterocyclic chemistry is particularly effective for pyridines, where the ring nitrogen activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack.

Retrosynthetic Analysis and Rationale

The C-N bond between the morpholine nitrogen and the pyridine ring at the C2 position is the key disconnection. This suggests a reaction between a pyridine ring with a suitable leaving group at the 2-position and morpholine as the nucleophile. A common and effective precursor for this transformation is a 2-halopyridine, such as 2-chloro-4-aminopyridine. The amino group at the 4-position is generally retained during this reaction.

Diagram 2: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic approach for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for analogous transformations.[4]

Reaction Scheme:

Materials and Reagents:

-

2-Chloro-4-aminopyridine

-

Morpholine

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO)

-

Triethylamine (optional, as a base)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-4-aminopyridine (1.0 eq) in anhydrous DMSO, add morpholine (3.0 eq).

-

If desired, triethylamine (1.5 eq) can be added to act as an acid scavenger.

-

Heat the reaction mixture to 120-140 °C and stir for 15-30 minutes, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Self-Validation and Causality:

-

Choice of Solvent: DMSO is a polar aprotic solvent that can solvate the reactants and facilitate the SₙAr reaction, which often proceeds through a charged intermediate (Meisenheimer complex).

-

Use of Excess Nucleophile: Using an excess of morpholine helps to drive the reaction to completion.

-

Heating: The reaction is typically heated to overcome the activation energy required for the nucleophilic attack on the aromatic ring.

-

Aqueous Workup: The workup procedure is designed to remove the DMSO solvent, any remaining morpholine, and other water-soluble byproducts. The bicarbonate wash neutralizes any acidic species.

-

Chromatographic Purification: Column chromatography is a standard method to isolate the pure product from any unreacted starting materials or side products.

Spectroscopic Characterization (Predicted)

4.1. ¹H NMR Spectroscopy (Predicted)

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). The proton at the 6-position will likely be the most downfield, influenced by the adjacent nitrogen. The protons at the 3- and 5-positions will appear as doublets or multiplets.

-

Morpholine Protons: Two distinct triplets in the aliphatic region (typically δ 3.0-4.0 ppm). The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.

-

Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which can vary depending on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy (Predicted)

-

Pyridine Carbons: Five signals in the aromatic region. The carbon at the 2-position, bonded to the morpholine nitrogen, and the carbon at the 4-position, bonded to the amine group, will be significantly shifted.

-

Morpholine Carbons: Two signals in the aliphatic region, corresponding to the carbons adjacent to the nitrogen and oxygen atoms.

Applications in Drug Discovery: A Landscape of Potential

While specific studies on the biological activity of this compound are not extensively documented in the available literature, its structural motifs are prevalent in a wide range of pharmacologically active compounds, particularly kinase inhibitors.

The Aminopyridine Scaffold in Kinase Inhibition

The 2-aminopyridine core is a well-established scaffold in the design of kinase inhibitors.[6][7] It can form key hydrogen bonding interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Numerous approved and investigational drugs targeting kinases involved in cancer, inflammation, and other diseases incorporate this moiety.[8][9]

The Role of the Morpholine Group

As previously mentioned, the morpholine group is often introduced to optimize the pharmacokinetic properties of a drug candidate. In the context of kinase inhibitors, it can enhance solubility and provide a vector for further chemical modification to improve selectivity and potency.

Diagram 3: Potential Role as a Kinase Inhibitor

Caption: Hypothesized interaction of this compound with a kinase active site.

Given its structural features, this compound represents a valuable starting point or fragment for the development of novel kinase inhibitors. Its synthesis is straightforward, allowing for the facile generation of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a readily accessible heterocyclic compound with a molecular architecture that is highly relevant to modern drug discovery. This guide has provided a detailed overview of its structure, IUPAC nomenclature, and a practical synthetic protocol based on nucleophilic aromatic substitution. While direct biological data for this specific molecule is sparse, its constituent pharmacophores, the aminopyridine and morpholine moieties, are well-validated in the field of medicinal chemistry, particularly in the development of kinase inhibitors. This foundational knowledge serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds in the quest for new therapeutic agents.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2019). Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. Retrieved from [Link]

-

ACS Publications. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. Retrieved from [Link]

-

RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

PubMed. (2018). 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Retrieved from [Link]

-

ACS Publications. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Retrieved from [Link]

-

IOPscience. (n.d.). Appendix I. Retrieved from [Link]

-

PubMed Central. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

-

MDPI. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Retrieved from [Link]

-

PubMed Central. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

-

PubMed. (1998). Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]PMC4025852/)

Sources

- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-Morpholinopyridin-4-amine and Its Derivatives

Abstract

The 2-morpholinopyridin-4-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates, particularly potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable molecule and its derivatives. We will delve into the mechanistic underpinnings of two major synthetic routes: classical Nucleophilic Aromatic Substitution (SNAr) and modern Palladium-Catalyzed Buchwald-Hartwig Amination. Detailed, field-proven experimental protocols are provided, alongside a discussion of derivatization techniques crucial for structure-activity relationship (SAR) studies. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their work.

Introduction: The Significance of the this compound Core

The convergence of a pyridine ring, a morpholine moiety, and a primary aromatic amine creates a unique chemical architecture with significant therapeutic potential. The morpholine group, in particular, is a frequent component in drug design, valued for its favorable physicochemical properties and its ability to form critical hydrogen bond interactions with biological targets.[1][2]

The primary importance of the this compound core lies in its role as a "hinge-binder" for protein kinases. Specifically, this scaffold is central to a class of highly potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various forms of cancer.[3][4] The morpholine oxygen can act as a hydrogen bond acceptor, while the pyridine nitrogen and the 4-amino group can engage in further interactions, anchoring the molecule within the ATP-binding pocket of the kinase.[1] Prominent examples of PI3K inhibitors built upon this or a closely related pyrimidine scaffold include Buparlisib (BKM-120) and ZSTK474.[1][2] Understanding the synthesis of this core and its derivatives is therefore paramount for the development of next-generation targeted cancer therapies.

Core Synthetic Strategies: A Comparative Analysis

Two primary strategies dominate the synthesis of the this compound core. The choice between them often depends on the desired scale, substrate availability, and the need for downstream diversification.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Workhorse

The SNAr pathway is a robust and often high-yielding method that relies on the inherent electron-deficient nature of the pyridine ring, which is further enhanced by activating groups.

Causality and Mechanism: Nucleophilic attack on a pyridine ring is regioselectively favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[5][6] This is because the anionic intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom.[5][6] To facilitate this reaction, a good leaving group (typically a halide) and a strong electron-withdrawing group (EWG) are required. A nitro group (-NO₂) at the C4 position is an ideal EWG, powerfully activating the C2 position for substitution.

The most logical and widely used SNAr sequence is a two-step process:

-

Substitution: Reaction of 2-chloro-4-nitropyridine with morpholine. The nitrogen of the morpholine acts as the nucleophile, displacing the chloride at the activated C2 position to form 2-morpholino-4-nitropyridine.

-

Reduction: The nitro group of the intermediate is then reduced to the target primary amine. This is a standard transformation with a variety of reliable methods.

Workflow Diagram: SNAr and Buchwald-Hartwig Strategies

Caption: Overview of the two primary synthetic routes to the target core.

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern cross-coupling reaction for forming carbon-nitrogen bonds.[7][8] It offers greater versatility and often milder conditions than classical methods, making it invaluable for creating diverse libraries of derivatives.[9]

Causality and Mechanism: This reaction utilizes a palladium catalyst, typically in its Pd(0) oxidation state, in conjunction with a specialized phosphine ligand.[7][10] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) complex inserts into the aryl-halide bond (e.g., a chloropyridine).[11]

-

Amine Coordination & Deprotonation: The amine (e.g., morpholine) coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is released, regenerating the Pd(0) catalyst.[7][8]

A plausible route using this strategy involves a sequential coupling on a dihalopyridine substrate, such as 2,4-dichloropyridine. The first amination with morpholine can be followed by a second amination with an ammonia equivalent or a protected amine to install the C4-amino group. This method is particularly useful when synthesizing derivatives where the C4-amino group is substituted with moieties that are incompatible with the conditions of nitro reduction.[12]

Mechanism Diagram: Buchwald-Hartwig Catalytic Cycle

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocols

The following protocols are self-validating systems, providing clear steps from commercially available starting materials to the final core structure via the SNAr route.

Protocol 1: Synthesis of 2-Morpholino-4-nitropyridine via SNAr

Materials:

-

2-Chloro-4-nitropyridine (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask charged with 2-chloro-4-nitropyridine and potassium carbonate, add the solvent (acetonitrile or DMF).

-

Add morpholine to the suspension at room temperature with stirring.

-

Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-morpholino-4-nitropyridine as a solid.

Protocol 2: Reduction of 2-Morpholino-4-nitropyridine to this compound

Materials:

-

2-Morpholino-4-nitropyridine (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH) and Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Diatomaceous earth (Celite®)

Procedure:

-

In a round-bottom flask, suspend 2-morpholino-4-nitropyridine in a mixture of ethanol, water, and acetic acid.

-

Add iron powder to the mixture in portions to control the initial exotherm.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.[13]

-

After completion, cool the reaction to room temperature and filter the hot suspension through a pad of diatomaceous earth to remove the iron salts. Wash the pad thoroughly with ethanol.

-

Concentrate the combined filtrates under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9).

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

The product can be further purified by recrystallization or silica gel chromatography if necessary.

| Step | Reagents & Conditions | Typical Yield | Purpose of Key Reagents |

| 1. SNAr | Morpholine, K₂CO₃, CH₃CN, 80 °C | 85-95% | K₂CO₃: Acts as a base to neutralize the HCl formed during the reaction. |

| 2. Reduction | Fe powder, Acetic Acid, EtOH/H₂O, 90 °C | 80-90% | Fe/AcOH: A classical, cost-effective reducing system for aromatic nitro groups.[14] |

Synthesis of Derivatives for SAR Studies

The 4-amino group of the core structure is a versatile synthetic handle for generating a library of derivatives to explore structure-activity relationships.

-

N-Arylation/N-Alkylation: The primary amine can be further functionalized using another Buchwald-Hartwig coupling to attach various aryl or heteroaryl rings.[9] Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

-

Amide and Sulfonamide Formation: Acylation with various acyl chlorides or coupling with carboxylic acids (using standard coupling agents like HATU or EDC) yields a diverse range of amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These modifications are critical for probing interactions within the solvent-exposed regions of a kinase active site.[1]

-

Urea Formation: Reaction with isocyanates provides a straightforward route to urea derivatives, which can introduce new hydrogen bonding patterns.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

The this compound core represents a validated and highly valuable scaffold for the design of kinase inhibitors. Its synthesis is well-established, with both classical SNAr and modern cross-coupling methods providing reliable and scalable access to the core structure. The strategic choice of synthesis depends on the specific target derivative and the need for chemical diversity. A thorough understanding of the underlying mechanisms and the availability of robust protocols, as detailed in this guide, empowers medicinal chemists to efficiently generate novel analogues for the discovery of potent and selective therapeutics targeting critical signaling pathways in diseases like cancer.[4][15][16][17]

References

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

-

Furet, P., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-8. Available at: [Link]

-

SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Available at: [Link]

-

Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemspeed. Available at: [Link]

-

Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

-

Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube. Available at: [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. Available at: [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers. Available at: [Link]

-

Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(9), 10471-10481. Available at: [Link]

-

Lv, C., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 290-299. Available at: [Link]

-

Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). ResearchGate. Available at: [Link]

-

Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing. Available at: [Link]

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. (2018). Future Medicinal Chemistry, 10(20), 2387-2402. Available at: [Link]

-

Synthesis, biological evaluation and structure-activity relationship of a novel class of PI3Kα H1047R mutant inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 47, 128203. Available at: [Link]

-

Xu, H., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. Available at: [Link]

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. (2018). ResearchGate. Available at: [Link]

-

Several reported potent morpholine based PI3K inhibitors with examples... (n.d.). ResearchGate. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition, 57(30), 9334-9345. Available at: [Link]

-

Synthesis of Aminopyridines via an Unprecedented Nucleophilic Aromatic Substitution of Cyanopyridines. (2022). ResearchGate. Available at: [Link]

-

Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. (2000). ResearchGate. Available at: [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. Available at: [Link]

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (2000). MDPI. Available at: [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). Molecules, 27(6), 1833. Available at: [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2012). Journal of Medicinal Chemistry, 55(17), 7688-7699. Available at: [Link]

-

Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Advances. Available at: [Link]

Sources

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.org [mdpi.org]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis, biological evaluation and structure-activity relationship of a novel class of PI3Kα H1047R mutant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile 2-Morpholinopyridin-4-amine Scaffold: A Technical Guide for Kinase Inhibitor Drug Discovery

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. Their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the highly conserved nature of the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1] This challenge has driven the exploration of diverse chemical scaffolds that can form specific interactions within and around the ATP pocket, thereby conferring both potency and a desirable selectivity profile.

This technical guide delves into the 2-morpholinopyridin-4-amine core, a privileged scaffold that has demonstrated significant promise in the design of potent and selective kinase inhibitors. We will explore its synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications, providing researchers and drug development professionals with a comprehensive understanding of its potential. The morpholine moiety, in particular, is a versatile component in medicinal chemistry, often enhancing potency and modulating pharmacokinetic properties through favorable interactions with target proteins.[1]

The this compound Scaffold: Synthesis and Physicochemical Properties

The this compound scaffold provides a rigid core with strategically positioned hydrogen bond donors and acceptors, making it an excellent starting point for kinase inhibitor design. The synthesis of this core is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of the this compound scaffold can be approached in a straightforward manner, starting from commercially available precursors. A common route involves the reaction of a 2-halopyridine with morpholine.

Step 1: Synthesis of 2-Chloro-4-aminopyridine (Precursor)

A common precursor for the scaffold is 2-chloro-4-aminopyridine. Several methods for its synthesis have been reported. One approach involves the nitration of 2-chloropyridine-N-oxide followed by reduction.[2][3]

-

Reaction: 2-chloropyridine-N-oxide is reacted with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the 4-position.

-

Reduction: The resulting 2-chloro-4-nitropyridine-N-oxide is then reduced to the corresponding amine using a reducing agent such as iron powder in the presence of an acid.[4]

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The key step in forming the scaffold is the displacement of the chloro group at the 2-position of 2-chloro-4-aminopyridine with morpholine. This SNAr reaction is facilitated by the electron-withdrawing nature of the pyridine ring.[5][6]

-

Reaction Conditions: 2-chloro-4-aminopyridine is heated with an excess of morpholine, which can also serve as the solvent. The reaction can be carried out neat or in a high-boiling solvent such as DMSO.[5] The addition of a base, such as potassium carbonate, can be beneficial to neutralize the HCl generated during the reaction.[7] Microwave irradiation can also be employed to accelerate the reaction.[6]

-

Workup and Purification: After the reaction is complete, the excess morpholine and solvent are removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Caption: Synthetic route to the this compound scaffold.

Mechanism of Action: Targeting the Kinase Hinge Region

Inhibitors based on the this compound scaffold typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. The core scaffold is adept at forming key hydrogen bonds with the kinase "hinge" region, a critical interaction for potent inhibition.

Binding Mode Insights

-

Hinge Binding: The 4-amino group of the pyridine ring acts as a hydrogen bond donor, while the pyridine nitrogen (N1) can act as a hydrogen bond acceptor. This "donor-acceptor" motif mimics the adenine portion of ATP and forms crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.[8]

-

Role of the Morpholine Moiety: The morpholine ring typically extends into a more solvent-exposed region of the ATP-binding site. The oxygen atom of the morpholine can form an additional hydrogen bond with residues in the hinge region, such as the backbone amide of Val851 in PI3Kα.[8] The morpholine ring can also be modified to enhance selectivity. For instance, the introduction of bridged morpholines has been shown to dramatically improve selectivity for mTOR over PI3Kα by exploiting a deeper pocket in the mTOR active site.[10]

Caption: Binding mode of the this compound scaffold.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has led to the development of highly potent and selective kinase inhibitors. The following table summarizes key SAR findings from the literature, focusing on PI3K/mTOR and Aurora kinases.

| Compound/Scaffold | Target Kinase(s) | IC50/Ki (nM) | Key Structural Features and SAR Insights | Reference |

| 4-Morpholine-quinazoline derivative (17f) | PI3Kα | 4.2 | The 4-morpholine-quinazoline core is a potent PI3Kα inhibitor. | [11] |

| 4-Morpholine-quinazoline derivative (17f) | mTOR | - | Also shows activity against mTOR, suggesting dual inhibition potential. | [11] |

| Morpholino-triazine (PKI-587/Gedatolisib) | PI3Kα | - | A dual PI3K/mTOR inhibitor with a morpholino-triazine core. | [8] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora A | 8.0 (Ki) | The 4-morpholinophenylamino group at the 2-position is crucial for potent Aurora kinase inhibition. | [12] |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) | Aurora B | 9.2 (Ki) | Demonstrates potent inhibition of both Aurora A and B. | [12] |

| 2,4-dimorpholinopyrimidine-5-carbonitrile (17p) | PI3Kα | 31.8 | The 2,4-dimorpholino substitution on a pyrimidine core shows strong PI3Kα inhibitory activity. | [13] |

Key SAR takeaways:

-

The 4-amino group is critical for hinge binding and is generally conserved.

-

The morpholine at the 2-position is a key feature for potency and can be modified to tune selectivity.

-

Bioisosteric replacement of the pyridine ring with other heterocycles like quinazoline, pyrimidine, or triazine is a successful strategy to develop inhibitors against various kinases.[11][13][14]

-

Substitution on the 4-amino group with aryl or heteroaryl moieties allows for exploration of other regions of the ATP binding site, leading to enhanced potency and selectivity.

Therapeutic Applications and Relevant Signaling Pathways

Inhibitors based on the this compound scaffold have shown promise in targeting several key signaling pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent event in cancer.[1] Dual inhibitors of PI3K and mTOR, such as those derived from the morpholino-triazine scaffold (e.g., Gedatolisib), have the potential to more completely shut down this pathway and overcome resistance mechanisms.[8]

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Aurora Kinases and Cell Cycle Control

Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The this compound scaffold has been successfully employed in the development of potent Aurora kinase inhibitors like CYC116.[12][15]

Caption: Targeting Aurora kinases in the cell cycle.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the exploration of the this compound scaffold, we provide a detailed, exemplary protocol for a kinase inhibition assay.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

This compound-based test compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Then, dilute the compound solutions in kinase buffer to the desired final concentrations.

-

Kinase Reaction Setup:

-

Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the kinase.

-

-

Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable and versatile core for the design of potent and selective kinase inhibitors. Its straightforward synthesis, favorable physicochemical properties, and ability to form key interactions within the kinase ATP-binding site make it an attractive starting point for drug discovery programs. The successful development of inhibitors targeting critical cancer-related pathways, such as the PI3K/Akt/mTOR and Aurora kinase pathways, underscores the therapeutic potential of this scaffold.

Future efforts in this area will likely focus on further refining the selectivity of these inhibitors through structure-based design and the exploration of novel substitutions on the core scaffold. The development of covalent inhibitors and allosteric modulators based on this framework could also open up new avenues for therapeutic intervention. As our understanding of the kinome and its role in disease continues to expand, the this compound scaffold is poised to remain a significant tool in the arsenal of medicinal chemists and drug developers.

References

-

Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link][11]

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor. Future Medicinal Chemistry. [Link][14]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry. [Link][12]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link][13]

-

Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- Substituted Triazine as PI3K and BRAF Dual Inhibitor. ResearchGate. [Link][16]

-

Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. [Link][17]

-

Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry. [Link][10]

-

Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link][18]

-

A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. [Link][5]

-

MOLECULAR DOCKING OF 2-[(MORPHOLIN-4-YL) (PYRIDIN-3-YL) METHYL] HYDRAZINECARBOXAMIDE (MPH) AGAINST EXTENDED SPECTRUM OF BETA LACTAMASE ENZYME INHIBITION. ResearchGate. [Link][19]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. [Link][8]

-

Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. [Link][20]

-

Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. [Link][6]

-

Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Springer Link. [Link][9]

-

Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper. Structure. [Link][21]

-

Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link][1]

-

In silico evaluation of some 4-(quinolin-2-yl)pyrimidin-2-amine derivatives as potent V600E-BRAF inhibitors with pharmacokinetic. BMC Research Notes. [Link][22]

-

Aurora kinase inhibitors: Progress towards the clinic. Journal of Cellular and Molecular Medicine. [Link][15]

-

Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. [Link][23]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link][24]

-

In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences. [Link][25]

-

Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics? International Journal of Molecular Sciences. [Link][26]

-

Recent advances in the development of Aurora kinases inhibitors in hematological malignancies. Journal of Hematology & Oncology. [Link][27]

-

Structure of 2 (upper left) and X‐ray crystal structure of the complex... ResearchGate. [Link][28]

-

Biophysical and X-ray crystallographic analysis of Mps1 kinase inhibitor complexes. Biochemistry. [Link][29]

-

Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Semantic Scholar. [Link][30]

-

2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. [Link][31]

-

Method for synthesis preparation of 2-chloro-4-aminopyridine. Google Patents. [4]

-

Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology. [Link][32]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link][33]

-

Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry. [Link][34]

-

IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link][35]

-

Preparation method of 2-chloro-4-aminopyridine. Google Patents. [2]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link][36]

-

Comparability of Mixed IC50 Data – A Statistical Analysis. Journal of Cheminformatics. [Link][37]

-

High Resolution Crystal Structure of the Pyruvate Kinase Tetramer in Complex with the Allosteric Activator Mitapivat/AG-348. International Journal of Molecular Sciences. [Link][38]

-

Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors. RSC Medicinal Chemistry. [Link][39]

-

Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase. Journal of Medicinal Chemistry. [Link][40]

-

Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. [Link][41]

-

Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. European Journal of Medicinal Chemistry. [Link][42]

-

Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link][43]

-

Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters. [Link][44]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 3. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 4. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 5. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-(aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as PI3K and BRAF dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Site Under Maintenance [als-journal.com]

- 26. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent advances in the development of Aurora kinases inhibitors in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Biophysical and X-ray crystallographic analysis of Mps1 kinase inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 38. mdpi.com [mdpi.com]

- 39. Optimization of brain-penetrant picolinamide derived leucine-rich repeat kinase 2 (LRRK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Binding mode of the 4-anilinoquinazoline class of protein kinase inhibitor: X-ray crystallographic studies of 4-anilinoquinazolines bound to cyclin-dependent kinase 2 and p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. journaljpri.com [journaljpri.com]

- 42. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 44. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 2-Morpholinopyridin-4-amine: The Pivotal Role of the Morpholine Moiety

Executive Summary

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to confer advantageous physicochemical and pharmacokinetic properties upon bioactive molecules.[1] This guide delves into the specific role of the morpholine group as a critical pharmacophoric element within the 2-Morpholinopyridin-4-amine scaffold. While this specific molecule is not extensively documented, its structural similarity to known ATP-sensitive potassium (K-ATP) channel openers of the 4-aminopyridine class, such as Pinacidil analogs, strongly suggests a similar mechanism of action.[2] We will dissect the multifaceted contributions of the morpholine moiety—from modulating fundamental properties like solubility and pKa to its direct, stabilizing interactions with the putative biological target. This analysis is grounded in established principles of drug design and supported by a proposed experimental framework designed to systematically validate these structure-activity relationship (SAR) hypotheses.

Introduction: The 4-Aminopyridine Scaffold and the K-ATP Channel Hypothesis

The 4-aminopyridine core is a well-established pharmacophore known to interact with various potassium channels. Derivatives of this scaffold are potent modulators of channel activity, leading to therapeutic effects such as vasodilation and cardioprotection.[2][3] The archetypal K-ATP channel opener, Pinacidil, while not containing a morpholine group, validates the pyridine core as essential for activity.[4] K-ATP channels are crucial metabolic sensors that couple the cellular energy state (ATP/ADP ratio) to membrane potential. Their opening leads to potassium ion efflux, causing cell hyperpolarization.[3] In vascular smooth muscle, this hyperpolarization deactivates voltage-gated calcium channels, reducing intracellular calcium and resulting in vasodilation—a key mechanism for treating hypertension.[3]

Based on this precedent, this compound is hypothesized to function as a K-ATP channel opener. The central question this guide addresses is: What is the specific, indispensable role of the C2-position morpholine substituent in driving this activity? We posit that the morpholine is not a mere placeholder but a finely-tuned functional group that enhances potency, selectivity, and drug-like properties through a combination of electronic, steric, and pharmacokinetic effects.

The Morpholine Moiety: A Privileged Functional Group in Drug Design

The prevalence of the morpholine ring in approved and experimental drugs is a testament to its utility.[1][5] Its contributions can be broadly categorized:

-